2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Overview
Description
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a pyrazole core structure have been found to interact with various biological targets, such as enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. This could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Depending on the target, the compound could affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound could either inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and permeability, which in turn could affect its absorption and distribution in the body. The compound could be metabolized by various enzymes in the body, and the metabolites could be excreted through the urine or feces .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Biological Activity
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of . The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring, which may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
CAS Number | 2097953-07-4 |
Purity | ≥95% |
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and anticancer properties. The unique structural features allow for specific binding interactions with enzymes and receptors involved in these biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, aminated derivatives of cyclopropylmethyl phosphonates have demonstrated significant anti-pancreatic cancer activity at low micromolar concentrations. Research indicates that the integration of amine groups into the cyclopropyl framework enhances efficacy against cancer cells .
In vitro studies have shown that certain derivatives exhibit IC50 values as low as , indicating a strong potential for therapeutic application in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A related study on pyrazole derivatives indicated that they possess antimicrobial activity against various Gram-positive and Gram-negative bacteria . The structural characteristics of the pyrazole moiety are thought to contribute significantly to this activity.
Case Studies
- Anticancer Screening : A study evaluated the efficacy of several cyclopropylmethyl derivatives against pancreatic cancer cell lines. The results showed varying degrees of inhibition, with certain compounds demonstrating significant suppression at low concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives. Some compounds displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into antimicrobial agents .
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJTWFPSIHYUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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